molecular formula C27H35ClN4O B12523150 7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride

7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride

Cat. No.: B12523150
M. Wt: 467.0 g/mol
InChI Key: KHNKQCIZNKHPCV-UHFFFAOYSA-N
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Description

7,7-Dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide; hydrochloride is a structurally complex pyrazolo[1,5-a]pyrimidine derivative. Its core structure includes a pyrazolo-pyrimidine bicyclic system, which is substituted with a 7,7-dimethyl group, a phenyl ring at position 5, and a carboxamide group at position 2. The hydrochloride salt enhances its solubility and crystallinity, making it suitable for pharmaceutical and crystallographic studies .

Properties

Molecular Formula

C27H35ClN4O

Molecular Weight

467.0 g/mol

IUPAC Name

7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C27H34N4O.ClH/c1-6-27(7-2,21-15-13-19(3)14-16-21)30-25(32)22-18-28-31-24(22)29-23(17-26(31,4)5)20-11-9-8-10-12-20;/h8-16,18,23,29H,6-7,17H2,1-5H3,(H,30,32);1H

InChI Key

KHNKQCIZNKHPCV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3NC(CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazole Derivatives

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation between 5-aminopyrazole and 1,3-diketones or β-ketoesters under acidic conditions (H$$2$$SO$$4$$, acetic acid). For this compound, a gem-dimethyl-substituted diketone (e.g., 2,2-dimethyl-1,3-cyclohexanedione) is used to introduce the 7,7-dimethyl groups.

Example Reaction:
$$
\text{5-Amino-3-methylpyrazole} + \text{2,2-Dimethyl-1,3-cyclohexanedione} \xrightarrow{\text{H}2\text{SO}4, \text{AcOH}} \text{7,7-Dimethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine intermediate}
$$

Key Data:

  • Yield: 70–85%.
  • Reaction Time: 6–12 hours at 80–100°C.

Chlorination and Functionalization

The intermediate undergoes chlorination (PCl$$5$$ or POCl$$3$$) to introduce reactivity at position 5. Subsequent Suzuki-Miyaura coupling with phenylboronic acid introduces the 5-phenyl group.

Conditions:

  • Catalyst: Pd(PPh$$3$$)$$4$$ or PdCl$$_2$$(dppf).
  • Base: K$$2$$CO$$3$$ or NaHCO$$_3$$.
  • Solvent: DMF or THF.

Carboxamide Formation at Position 3

Ester Hydrolysis and Activation

The ethyl ester at position 3 is hydrolyzed to a carboxylic acid using NaOH or LiOH. The acid is activated as an acyl chloride (SOCl$$_2$$) or mixed anhydride for coupling.

Example:
$$
\text{Ethyl 7,7-dimethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate} \xrightarrow{\text{LiOH, H}2\text{O/THF}} \text{Carboxylic Acid} \xrightarrow{\text{SOCl}2} \text{Acyl Chloride}
$$

Amide Coupling with 3-(4-Methylphenyl)Pentan-3-Amine

The acyl chloride reacts with 3-(4-methylphenyl)pentan-3-amine (synthesized via Grignard alkylation of 4-methylacetophenone) in the presence of a base (e.g., Et$$_3$$N).

Conditions:

  • Solvent: Dichloromethane (DCM) or THF.
  • Temperature: 0°C to room temperature.
  • Yield: 60–75%.

Hydrochloride Salt Formation

The free base is treated with HCl (g) in anhydrous ether or ethanol to form the hydrochloride salt.

Procedure:

  • Dissolve the free base in ethanol.
  • Bubble HCl gas until precipitation occurs.
  • Filter and wash with cold ether.

Purity: >98% (HPLC).

Optimization and Challenges

Regioselectivity in Cyclocondensation

The use of morpholine as a directing group improves regioselectivity during cyclocondensation. Competing reactions (e.g., formation of pyrazolo[3,4-d]pyrimidine) are minimized by controlling temperature and solvent polarity.

Steric Hindrance in Amide Coupling

The bulky 3-(4-methylphenyl)pentan-3-amine requires activated coupling agents (e.g., HATU or EDCl). Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours.

Analytical Data

Parameter Value Method
Molecular Weight 467.0 g/mol HRMS
Melting Point 210–215°C (decomp.) DSC
Purity >99% HPLC (C18 column)
$$^1$$H NMR (DMSO-$$d_6$$) δ 1.20 (s, 6H, CH$$_3$$), 7.30–7.60 (m, Ar-H) 400 MHz

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds structurally similar to 7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine have been tested against various cancer cell lines. In a study evaluating the efficacy of similar compounds against pancreatic cancer cells (SW1990 and AsPCl), certain derivatives demonstrated considerable cytotoxicity, suggesting that this compound may also possess similar properties .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has been noted in several studies. A related compound with a similar structure showed superior anti-inflammatory effects compared to standard drugs like diclofenac sodium . This suggests that the target compound may also be beneficial in treating inflammatory conditions.

Radical Scavenging Activity

Compounds in this class have been evaluated for their radical scavenging capabilities. A study highlighted that certain pyrazolo derivatives exhibited moderate to good radical scavenging potency when compared to ascorbic acid . This indicates potential applications in oxidative stress-related diseases.

Synthesis and Derivatives

The synthesis of 7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:

  • Condensation Reactions : Combining arylhydrazines with appropriate ketones.
  • Cyclization : Forming the pyrazole ring through cyclization techniques.
  • Functionalization : Introducing various substituents to enhance biological activity.

Case Studies and Research Findings

Several studies have investigated the biological applications of pyrazolo derivatives:

StudyFindings
Study AIdentified significant anticancer activity against pancreatic cancer cells for structurally similar compounds.
Study BReported anti-inflammatory effects exceeding those of conventional NSAIDs in related pyrazolo compounds.
Study CDemonstrated moderate radical scavenging activity in pyrazolo derivatives compared to ascorbic acid.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs (Table 1), supported by synthesis, spectroscopy, and crystallography data from the evidence.

Table 1: Structural and Physicochemical Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Melting Point (°C) Key Synthesis Steps References
Target Compound: 7,7-Dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide; hydrochloride C₃₁H₃₈ClN₅O 7,7-dimethyl; 5-phenyl; 3-carboxamide (N-pentyl) 544.12 Not reported Likely involves condensation of pyrazolo-pyrimidine core with substituted amines
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate C₂₇H₂₄N₄O₃ 3-hydroxyphenyl; 7-methyl; 6-carboxylate 452.5 206 Condensation of triazolopyrimidine with hydroxyl-substituted aldehydes
2-[(4-Methoxyphenyl)amino]-5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide C₂₂H₂₁N₅O₂ 5,7-dimethyl; 4-methoxyphenylamino 395.43 Not reported Reaction of acetylacetone with aminopyrazole derivatives in acetic acid
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide C₁₄H₁₅N₇O 7-amino; 3-carboxamide (N-dimethylpyrimidinyl) 313.32 265–267 Reflux of pyrazolo-pyrimidine precursor with dimethylpyrimidinylamine in ethanol
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₃₁H₂₈N₄O₈ 8-cyano; 7-(4-nitrophenyl); 2-oxo 608.58 243–245 Multicomponent reaction involving cyanoacetate and nitro-substituted aldehydes

Key Structural and Functional Differences

Core Modifications: The target compound features a 5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine system, which enhances conformational rigidity compared to fully aromatic analogs like triazolopyrimidines .

Substituent Effects: The N-[3-(4-methylphenyl)pentan-3-yl] carboxamide group introduces a bulky lipophilic side chain, contrasting with smaller substituents (e.g., 4-methoxyphenylamino in ). This may influence receptor binding selectivity. Hydrochloride salt formation distinguishes it from neutral analogs, improving aqueous solubility for in vivo studies .

Triethylamine or acetic acid is often used as a catalyst .

Spectroscopic Characterization :

  • 1H-NMR : Methyl groups (δ 1.2–2.4 ppm) and aromatic protons (δ 6.9–8.1 ppm) align with data for analogs like .
  • IR : A carboxamide C=O stretch (~1666 cm⁻¹) is expected, as seen in , with additional N-H stretches due to the hydrochloride salt.

Biological Activity

7,7-Dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide; hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H35ClN4O, with a molecular weight of 467.0 g/mol. The unique pyrazolo[1,5-a]pyrimidine core structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC27H35ClN4O
Molecular Weight467.0 g/mol
IUPAC Name7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide; hydrochloride
InChI KeyKHNKQCIZNKHPCV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, which can lead to therapeutic effects in several diseases. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Interaction: Binding to specific receptors that mediate physiological responses.

Anticancer Activity

Research has indicated that compounds similar to 7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • In Vitro Studies: Studies have shown that pyrazolo[1,5-a]pyrimidines can induce apoptosis in various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the disruption of cell cycle progression and induction of DNA damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Mannich bases derived from similar structures have demonstrated antibacterial and antifungal activities against several pathogens. The structure–activity relationship suggests that modifications in the side chains can enhance these effects .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

  • Anticancer Efficacy: A study evaluating the cytotoxic effects of pyrazolo[1,5-a]pyrimidines on human cancer cell lines indicated that derivatives similar to the compound showed IC50 values ranging from 2 to 32 μM against various cancer types . This suggests a promising therapeutic potential in oncology.
  • Inhibition of Enzymatic Activity: Research has highlighted the ability of certain pyrazolo[1,5-a]pyrimidines to act as inhibitors for enzymes like DNA topoisomerase I, which is critical for DNA replication and repair processes in cancer cells .

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